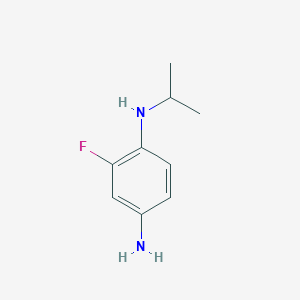
2-fluoro-N1-isopropylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N1-isopropylbenzene-1,4-diamine is an organic compound with a molecular structure that includes a benzene ring substituted with a fluorine atom and an isopropyl group attached to the nitrogen atoms at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N1-isopropylbenzene-1,4-diamine typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 2-fluoroaniline with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps to ensure the purity and yield of the final product, such as recrystallization and purification techniques. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N1-isopropylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of substituted benzene derivatives .
Scientific Research Applications
2-fluoro-N1-isopropylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-fluoro-N1-isopropylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and isopropyl group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N1,N1-dimethylbenzene-1,4-diamine
- 2-fluoro-N1,N1-diethylbenzene-1,4-diamine
- 2-fluoro-N1,N1-dipropylbenzene-1,4-diamine
Uniqueness
2-fluoro-N1-isopropylbenzene-1,4-diamine is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties compared to its dimethyl, diethyl, and dipropyl counterparts. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C9H13FN2 |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
2-fluoro-1-N-propan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H13FN2/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,12H,11H2,1-2H3 |
InChI Key |
BGRWUSIAFANPSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















